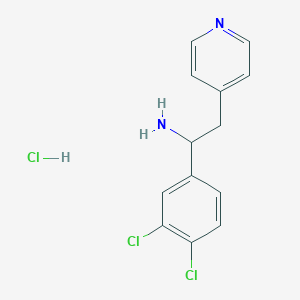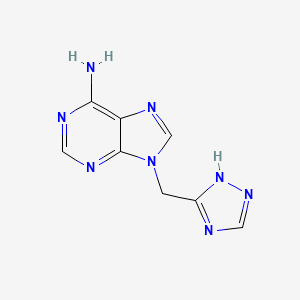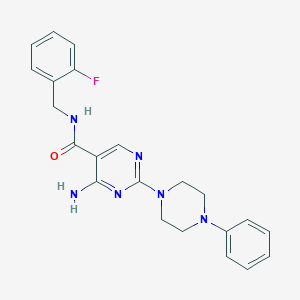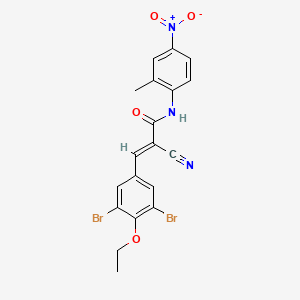
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride, commonly known as Deschloroketamine (DCK), is a dissociative anaesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known anaesthetic drug ketamine and has been used in scientific research for its unique properties. DCK has been found to have a similar mechanism of action to ketamine, but with some distinct advantages and limitations. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine; hydrochloride is involved in the synthesis of various chemical compounds. For example, Korošec et al. (2006) developed a novel synthetic route for a related compound, demonstrating the dynamic process due to nitrogen inversion at the central amine nitrogen identified by NMR spectroscopy (Korošec, T., Grdadolnik, J., Urleb, U., Kocjan, D., & Grdadolnik, S., 2006).
Anticonvulsant Applications
Pandey and Srivastava (2011) explored the anticonvulsant activity of novel schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction with substituted aryl aldehydes/ketones and cyclic ketones. Their research found several compounds with significant seizures protection after intraperitoneal administration (Pandey, S., & Srivastava, R., 2011).
Pharmaceutical Synthesis
In the pharmaceutical industry, the compound plays a role in the synthesis of antidepressants. Vukics et al. (2002) presented a novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, where a related compound was used as an intermediate. The process highlighted its importance in producing pharmaceutical ingredients with the required purity (Vukics, K., Fodor, T., Fischer, J., Fellegvári, I., & Lévai, S., 2002).
Electro-Optic Materials
Facchetti et al. (2003) discussed the use of heterocycle-based derivatives of this compound in the synthesis of nonlinear optical/electro-optic materials. These materials have applications in electro-optic modulation and signal processing (Facchetti, A., Abbotto, A., Beverina, L., Boom, M., Dutta, P., Evmenenko, G., Pagani, G., & Marks, T., 2003).
Biological Active Scaffolds
Sroor (2019) synthesized and characterized new biologically active pyrrolo[2,3-b]pyridine scaffolds using a compound related to 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine; hydrochloride. These scaffolds have potential applications in medicinal chemistry (Sroor, F. M., 2019).
Catalysis and Ligand Exchange
Draksharapu et al. (2012) explored Fe(II) complexes based on pentadentate ligands related to this compound in their study of ligand exchange and spin state equilibria in aqueous media. Their findings have implications for catalysis and metalloprotein modeling (Draksharapu, A., Li, Q., Logtenberg, H., van den Berg, T. V. D., Meetsma, A., Killeen, J. S., Feringa, B., Hage, R., Roelfes, G., & Browne, W., 2012).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-11-2-1-10(8-12(11)15)13(16)7-9-3-5-17-6-4-9;/h1-6,8,13H,7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVDFHYBUMCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC2=CC=NC=C2)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)

![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)

![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)
![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)


![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)